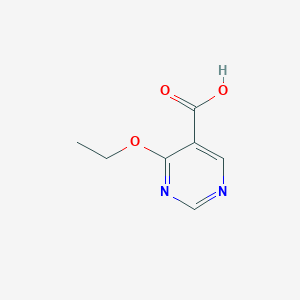

4-Ethoxypyrimidine-5-carboxylic acid

Beschreibung

4-Ethoxypyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with an ethoxy group at the 4-position and a carboxylic acid moiety at the 5-position. These derivatives are pivotal in medicinal chemistry, serving as intermediates in drug synthesis or as bioactive molecules targeting enzymes or receptors .

Eigenschaften

IUPAC Name |

4-ethoxypyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-5(7(10)11)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYXOSDZKUNYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538938 | |

| Record name | 4-Ethoxypyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14005-39-1 | |

| Record name | 4-Ethoxypyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethoxypyrimidine-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide under acidic conditions, followed by cyclization to form the pyrimidine ring . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium ethoxide (NaOEt) and various alkyl halides are employed.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

4-Ethoxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug synthesis.

Industry: It is used in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 4-ethoxypyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The pyrimidine ring allows diverse substitutions that modulate electronic, steric, and solubility properties. Key analogs include:

Key Observations :

- Ethoxy vs.

- Carboxylic Acid vs. Ester: Free carboxylic acids (e.g., 4-Methoxy-2-(methylthio)-5-carboxylic acid ) exhibit higher polarity and hydrogen-bonding capacity compared to ester derivatives (e.g., Ethyl 4-aminopyrimidine-5-carboxylate ), impacting solubility and bioavailability.

- Electron-Withdrawing Groups : Substituents like CF₃ (in ) or Cl (in ) reduce electron density at the pyrimidine ring, altering reactivity in nucleophilic substitutions or metal-catalyzed couplings.

Physicochemical Properties

- Solubility : Ethoxy and methoxy groups enhance lipophilicity (logP ~1.5–2.5), while carboxylic acids (logP ~0.5–1.0) improve aqueous solubility at physiological pH .

- Stability: Ethyl esters (e.g., Ethyl 4-aminopyrimidine-5-carboxylate ) are prone to hydrolysis under acidic/basic conditions, whereas free acids (e.g., 4-Methoxy-2-(methylthio)pyrimidine-5-carboxylic acid ) are more stable but may require protection during synthesis.

Biologische Aktivität

4-Ethoxypyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 167.17 g/mol. The compound features a pyrimidine ring substituted with an ethoxy group at the 4-position and a carboxylic acid group at the 5-position, which contributes to its reactivity and potential biological interactions.

Enzyme Inhibition:

Research indicates that this compound may interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways, making it a candidate for therapeutic applications in conditions where enzyme modulation is beneficial.

Receptor Interaction:

The compound's ability to bind to biological receptors suggests it may modulate signal transduction pathways. This interaction could lead to alterations in gene expression and cellular responses, which are critical in drug design for targeting specific diseases.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound by evaluating its effects on various cancer cell lines. In vitro assays reveal that the compound can induce apoptosis in cancer cells, suggesting it may serve as a lead compound for developing anticancer therapies.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the pyrimidine ring significantly affect its potency and selectivity against biological targets. For example, variations in the ethoxy group can enhance solubility and bioavailability, improving therapeutic efficacy.

Case Studies

-

Antimicrobial Efficacy:

A case study involving the application of this compound in treating bacterial infections highlighted its effectiveness in reducing bacterial load in infected animal models. The study reported a significant decrease in infection rates compared to control groups. -

Cancer Treatment:

Another study focused on the compound's ability to inhibit tumor growth in xenograft models of breast cancer. Results showed that treatment with the compound led to a marked reduction in tumor size and improved survival rates among treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.